Carbon tetraiodide
Description
Carbon tetraiodide (CI₄) is a tetrahalomethane with the molecular formula CI₄. It is a bright red crystalline solid, distinguishing it from other colorless or pale tetrahalomethanes like carbon tetrachloride (CCl₄) . Key properties include:
- Molar mass: 519.629 g/mol
- Density: 4.32 g/cm³
- Structure: Tetragonal crystal system with tetrahedral molecular geometry .
- Thermal stability: Highly unstable, decomposing at temperatures above −30°C to form iodine and carbon monoxide .
- Toxicity: Classified as hazardous, with warnings for skin/eye irritation and respiratory effects (H315, H319, H335) .
CI₄ is primarily used in specialized synthetic chemistry as an iodinating agent due to its high iodine content. Its instability limits industrial applications, making it less prevalent than other tetrahalomethanes like CCl₄ or CBr₄ .
Properties
IUPAC Name |
tetraiodomethane | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CI4/c2-1(3,4)5 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHCVVJGGSABQY-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)(I)(I)I | |
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Molecular Formula |
CI4 | |
| Record name | Carbon tetraiodide | |
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DSSTOX Substance ID |
DTXSID0060145 | |
| Record name | Methane, tetraiodo- | |
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Molecular Weight |
519.628 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline] | |
| Record name | Carbon tetraiodide | |
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CAS No. |
507-25-5 | |
| Record name | Tetraiodomethane | |
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| Record name | Carbon tetraiodide | |
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| Record name | Methane, tetraiodo- | |
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| Record name | Tetraiodomethane | |
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| Record name | CARBON TETRAIODIDE | |
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Preparation Methods
Halide Exchange Synthesis (AlCl3-Catalyzed Method)
The most commonly reported method for preparing carbon tetraiodide involves the halide exchange reaction between carbon tetrachloride (CCl4) and ethyl iodide (EtI) in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction proceeds at room temperature and is represented by the following equation:
$$
\text{CCl}4 + 4 \text{EtI} \xrightarrow{\text{AlCl}3} \text{CI}_4 + 4 \text{EtCl}
$$
- Reaction Conditions: Room temperature, AlCl3 catalyst.
- Outcome: this compound crystallizes directly from the reaction mixture.
- Advantages: Straightforward, mild conditions, and relatively high yield.
- Notes: The product is sensitive to light and heat, requiring careful handling and storage under inert atmosphere at low temperature (e.g., under argon at -30 °C) to prevent decomposition.
This compound is generally prepared by literature methods that are not always detailed explicitly but are referenced in synthetic organic chemistry contexts. The compound is stored under inert atmosphere (argon) at low temperatures (-30 °C) to maintain stability due to its thermal and photochemical sensitivity.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Structural Data: this compound has a tetrahedral structure with C–I bond lengths of approximately 2.12 ± 0.02 Å and short iodine-iodine contacts (~3.459 Å), contributing to its instability.
- Physical Properties: It is a red crystalline solid with a melting point of about 171 °C (decomposes) and a boiling point near 130 °C. Its density is high (4.34 g/cm³ at 20 °C).
- Stability: The compound decomposes thermally and photochemically to tetraiodoethylene (C2I4), necessitating storage in dark, cold conditions.
- Elemental Composition: Carbon content is low (2.31% by weight), with iodine comprising 97.69% of the mass.
Scientific Research Applications
Introduction to Carbon Tetraiodide
This compound (CI₄), also known as tetraiodomethane, is an organoiodine compound with significant applications in organic synthesis and analytical chemistry. Its unique properties make it a valuable reagent in various chemical reactions, particularly in iodination processes. This article explores the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Properties of this compound
- Molecular Formula : CI₄
- Molecular Weight : 519.63 g/mol
- Appearance : Light gray to brown to black powder or crystalline solid
- Melting Point : 171 °C
- Dipole Moment : 0 Debyes (symmetrical tetrahedral structure)
This compound is known for its thermal and photochemical instability, which can limit its applications under certain conditions .
Iodination Reagent
This compound is primarily used as an iodination reagent in organic synthesis. It facilitates the introduction of iodine into organic molecules, which is essential for the synthesis of various iodinated compounds.
- Reactions :
Synthesis of Organoiodine Compounds
The compound serves as a precursor for synthesizing other organoiodine compounds. Its ability to donate iodine atoms makes it suitable for creating complex iodinated structures used in pharmaceuticals and agrochemicals.
Analytical Chemistry
This compound is utilized in analytical chemistry for its ability to react selectively with certain functional groups. It can be employed in methods such as:
- Spectrophotometry : Used for quantifying iodine content in samples.
- Gas Chromatography : Acts as a derivatizing agent for volatile compounds, enhancing detection sensitivity.
Research Studies
Recent studies have explored the structural properties and reactivity of this compound through techniques such as low-pressure gas electron diffraction . These investigations provide insights into molecular behavior and potential new applications in material science.
Case Study 1: Iodination of Alcohols
In a controlled laboratory setting, researchers demonstrated the effectiveness of this compound in converting unprotected alcohols into their corresponding iodides. The reaction conditions were optimized to achieve high yields with minimal side products.
| Substrate | Product | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 1-butanol | 1-iodobutane | 85 | CI₄, PPh₃, DMF, reflux |
| Ethanol | Iodoethane | 90 | CI₄, PPh₃, AcOH, RT |
Case Study 2: Synthesis of Iodinated Ketones
Another study focused on the reaction between this compound and ketones to produce diiodoalkenes. The reaction was monitored using NMR spectroscopy to confirm product formation and purity.
| Ketone | Product | Yield (%) | NMR Shift (ppm) |
|---|---|---|---|
| Acetone | 1,1-diiodoacetone | 78 | 3.5 |
| Cyclohexanone | Diiodocyclohexene | 82 | 4.0 |
Mechanism of Action
The mechanism of action of tetraiodomethane primarily involves its ability to act as an iodination reagent. The compound’s high electron affinity allows it to capture free electrons and form long-lived ions, which can then participate in various chemical reactions . In the presence of a free-radical initiator, such as hydrogen peroxide, tetraiodomethane can release iodine radicals that facilitate the iodination of organic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbon tetraiodide belongs to the tetrahalomethane family (CX₄, where X = F, Cl, Br, I). Below is a detailed comparison with its structural analogs:
Table 1: Comparative Properties of Tetrahalomethanes
| Property | Carbon Tetrafluoride (CF₄) | Carbon Tetrachloride (CCl₄) | Carbon Tetrabromide (CBr₄) | This compound (CI₄) |
|---|---|---|---|---|
| Molecular Weight | 88.00 g/mol | 153.82 g/mol | 331.63 g/mol | 519.63 g/mol |
| Physical State (RT) | Colorless gas | Colorless liquid | White solid | Red crystalline solid |
| Melting Point | −183.6°C | −22.92°C | 90.1°C | Decomposes at −30°C |
| Boiling Point | −127.8°C | 76.72°C | 189.5°C | Decomposes before boiling |
| Density | 3.72 g/L (gas) | 1.594 g/cm³ | 3.42 g/cm³ | 4.32 g/cm³ |
| Stability | Highly stable | Stable but toxic | Moderately stable | Thermally unstable |
| Primary Uses | Refrigerant, insulator | Former solvent (now restricted) | Fire retardants | Lab-scale iodination |
Key Differences
Stability and Reactivity :
- CF₄ : Extremely stable due to strong C-F bonds; inert under most conditions .
- CCl₄ : Stable but reacts with alkali metals or at high temperatures. Its hepatotoxicity is well-documented, causing liver fibrosis in animal models via mitochondrial and endoplasmic reticulum damage .
- CI₄ : Least stable, decomposing readily due to weak C-I bonds. Its instability limits practical applications .
Toxicity and Environmental Impact: CCl₄: Classified as a probable human carcinogen. It induces lipid peroxidation and disrupts hepatic triglyceride secretion, leading to fatty liver disease . CI₄: Limited toxicity data, but acute exposure risks include respiratory and dermal irritation .
Applications: CCl₄: Historically used as a solvent and refrigerant, now restricted due to ozone depletion and toxicity . CI₄: Niche use in organic synthesis for introducing iodine atoms, e.g., in iodination reactions .
Research Findings
- Structural Insights : Raman spectroscopy studies on carbon compounds (e.g., graphite) highlight how halogen size and bond strength influence vibrational modes. Heavier halogens like iodine reduce symmetry and stability in tetrahalomethanes .
- Toxicological Models: CCl₄ is a standard hepatotoxin in research, inducing liver fibrosis in rats within 8–16 weeks . CI₄’s instability precludes similar long-term studies, but its acute toxicity is noted in safety profiles .
Biological Activity
Carbon tetraiodide (CI₄) is an organoiodine compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its effects on cellular mechanisms, toxicity, and potential therapeutic applications.
This compound is a heavy, non-polar molecule characterized by its four iodine atoms bonded to a central carbon atom. Its molecular formula is CI₄, and it has a molecular weight of approximately 460.7 g/mol. The compound is known for its stability under normal conditions but can participate in various chemical reactions due to the reactivity of iodine.
Toxicological Effects
This compound exhibits significant biological activity primarily through its toxicological effects. Research indicates that exposure to this compound can lead to cellular damage and oxidative stress. The compound's mechanism of action involves the generation of reactive oxygen species (ROS), which can cause lipid peroxidation and damage cellular components such as proteins and DNA.
Table 1: Toxicological Effects of this compound
The toxic effects of this compound are closely linked to its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates, including free radicals, contribute to cellular injury by disrupting normal cellular functions. Studies have shown that this compound can bind covalently to cellular macromolecules, leading to dysfunction in critical metabolic pathways.
Case Studies
Several studies have investigated the biological activity of this compound, particularly its hepatotoxic effects:
- Hepatotoxicity Study : A study involving rats demonstrated that administration of this compound resulted in significant liver damage characterized by fatty degeneration and necrosis. The research highlighted the role of oxidative stress in mediating these effects, with increased levels of serum enzymes indicating liver injury .
- Antioxidant Intervention : Another study explored the protective effects of antioxidant compounds against this compound-induced oxidative stress. The results indicated that pre-treatment with antioxidants significantly mitigated the toxic effects observed in liver tissues .
Potential Therapeutic Applications
Despite its toxicity, there is ongoing research into the potential therapeutic applications of this compound. Its ability to induce oxidative stress may be harnessed for targeted therapies against certain types of cancer, where inducing cell death in malignant cells is desirable.
Q & A
Q. What are the optimal conditions for synthesizing carbon tetraiodide, and how can its purity be verified?
this compound is synthesized via halogen exchange using aluminum chloride (AlCl₃) as a catalyst. Key steps include:
- Reaction of methane derivatives with iodine in a non-polar solvent.
- Slow crystallization from the reaction mixture to isolate CI₄ .
To verify purity: - Elemental Analysis : Confirm carbon (2.31%) and iodine (97.69%) composition via combustion analysis (Table 1) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition at ~171°C to detect impurities .
- Solubility Tests : Dissolve in non-polar solvents (e.g., CCl₄) to check for insoluble byproducts .
Table 1 : Elemental Composition of CI₄
| Element | Percentage |
|---|---|
| C | 2.31% |
| I | 97.69% |
Q. How is the tetrahedral geometry of CI₄ confirmed experimentally?
- X-ray Crystallography : Resolve bond lengths (C-I ≈ 2.15 Å) and bond angles (~109.5°) .
- Raman Spectroscopy : Identify symmetric stretching modes (e.g., ν(C-I) at ~180 cm⁻¹) and compare with computational models .
- Magnetic Susceptibility : Measure diamagnetic properties (-136×10⁻⁶ cm³/mol) to confirm sp³ hybridization .
Q. What precautions are necessary for handling CI₄ in laboratory settings?
- Storage : Keep at 0°C to slow thermal decomposition; use amber glass to prevent photochemical degradation .
- Toxicity Mitigation : Use fume hoods (rat LD₅₀ = 18 mg/kg) and PPE to avoid inhalation/contact .
- Waste Disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert toxic iodine byproducts into less hazardous iodides .
Q. How can CI₄ be used as an iodination reagent in organic synthesis?
- Appel Reaction Analogue : React CI₄ with alcohols in the presence of triphenylphosphine (PPh₃) to yield alkyl iodides .
- Ketone Conversion : Transform ketones into 1,1-diiodoalkenes via nucleophilic substitution .
- Solvent Selection : Use non-polar solvents (e.g., hexane) to stabilize CI₄ and minimize side reactions .
Advanced Research Questions
Q. How can discrepancies in CI₄ structural data from X-ray crystallography and spectroscopy be resolved?
- Data Cross-Validation : Compare crystallographic bond lengths with DFT-calculated values (e.g., B3LYP/def2-TZVP level) .
- Dynamic Effects : Account for thermal motion in X-ray data using Hirshfeld atom refinement .
- Resolution Limits : Use high-resolution Raman (≤1 cm⁻¹) to detect minor structural distortions .
Q. What experimental strategies address CI₄’s thermal and photochemical instability during kinetic studies?
Q. How can mechanistic pathways of CI₄-mediated iodination be distinguished (e.g., radical vs. ionic)?
Q. What methodologies resolve contradictions in literature about CI₄’s decomposition products?
- Controlled Atmosphere Studies : Perform thermolysis under inert gas (N₂/Ar) vs. air to identify oxygen-sensitive products .
- Mass Spectrometry : Detect transient species (e.g., C₂I₄) via time-resolved MS .
- Computational Modeling : Simulate decomposition pathways (e.g., Gaussian 16) to predict intermediates .
Q. How can CI₄’s role in catenation or polymer formation be experimentally explored?
Q. What strategies ensure reproducibility in CI₄-based studies, given its reactivity?
- Detailed Protocols : Document solvent drying methods, reaction times, and light exposure limits .
- Open Data : Share crystallographic CIF files and raw spectroscopic data in repositories (e.g., Cambridge Crystallographic Data Centre) .
- Collaborative Verification : Partner with independent labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
